molecular formula C20H26N2O3S2 B2587693 N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1226448-34-5

N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2587693
CAS No.: 1226448-34-5
M. Wt: 406.56
InChI Key: MYWKUDIIBNIZAJ-UHFFFAOYSA-N
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Description

N-Cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by two critical substituents:

  • Cyclooctyl group: Attached to the carboxamide nitrogen, this bulky aliphatic ring increases hydrophobicity and may influence membrane permeability.

This compound belongs to a broader class of thiophene carboxamides, which are investigated for diverse pharmacological applications, including anticancer, antimicrobial, and neurological activities .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-cyclooctylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-22(27(24,25)17-12-8-5-9-13-17)18-14-15-26-19(18)20(23)21-16-10-6-3-2-4-7-11-16/h5,8-9,12-16H,2-4,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWKUDIIBNIZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2CCCCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The choice of method depends on the desired yield, purity, and application of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound N-Cyclooctyl (C2), N-Me-Bs (C3) Bulky cyclooctyl; polar sulfonamide -
N-Alkyl-5-(1H-benzimidazol-1-yl) derivatives Alkyl (C2), benzimidazole (C5) Heteroaromatic benzimidazole; variable alkyl
(R)-7-Chloro-N-(quinuclidin-3-yl) derivative Chloro (C7), quinuclidinyl (C2) Chloro for bioactivity; rigid quinuclidinyl
N-(Piperidin-4-ylmethyl) derivatives Piperidinylmethyl (C2), aryl (C6) Basic piperidine; diverse aryl groups
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl (C2) Electron-withdrawing nitro group

Key Observations :

  • Hydrophobicity : The cyclooctyl group in the target compound likely increases logP compared to smaller alkyl or piperidinylmethyl groups (e.g., compounds in ).
  • Solubility: The N-methylbenzenesulfonamido group may improve aqueous solubility relative to non-polar substituents (e.g., aryl groups in ), but less than charged quinuclidinyl salts (logP ~3–5 in ).
  • Bioactivity : Procognitive effects in quinuclidinyl derivatives at low doses suggest that bulky N-substituents enhance target engagement.

Pharmacokinetic and Physicochemical Properties

Data from lead compounds in the N-alkyl-5-(1H-benzimidazol-1-yl) series provide benchmarks:

Property Target Compound (Inferred) N-Alkyl-5-Benzimidazolyl Derivatives
Solubility (μg/mL) ~20–40 (moderate) 30–50
Permeability (×10⁻⁶ cm/s) ≥20 ≥30
logP ~4–5 3–5

Analysis :

  • The target compound’s permeability may be reduced compared to less bulky derivatives due to the cyclooctyl group, though its sulfonamide could mitigate this via transporter interactions.
  • Higher logP (predicted) may enhance tissue penetration but increase metabolic instability.

Biological Activity

N-cyclooctyl-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which are notable for their diverse biological activities. This compound incorporates a thiophene ring, a carboxamide group, and a sulfonamide moiety, which contribute to its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molar Mass : 345.53 g/mol
  • IUPAC Name : this compound

The compound features a five-membered thiophene ring, which includes a sulfur atom, enhancing its interaction with biological targets.

Pharmacological Significance

Thiophene derivatives, including this compound, have been extensively studied for their biological activities. The following table summarizes the diverse pharmacological effects associated with thiophene compounds:

Activity Type Mechanism of Action Examples
Anti-inflammatoryInhibition of cyclooxygenases (COX) and lipoxygenases (LOX)Tiaprofenic acid, Tenoxicam
AnticancerTargeting kinases and apoptosis modulatorsRaltitrexed, Relugolix
AntimicrobialDisruption of bacterial cell wall synthesisCefoxitin, Tioconazole
AntidiabeticModulation of insulin signaling pathwaysVarious thiophene derivatives
AnticonvulsantInterference with neurotransmitter releaseThiophene-based anticonvulsants

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of thiophene derivatives indicates that modifications to the thiophene ring and substituents can significantly alter biological activity. For instance, the presence of sulfonamide groups enhances the compound's solubility and bioavailability, which is crucial for therapeutic efficacy .

1. Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various thiophene derivatives, including this compound. The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID).

2. Anticancer Potential

In another research effort, thiophene-based compounds were evaluated for their anticancer activity against several cancer cell lines. This compound showed promising results in reducing cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways .

3. Antimicrobial Efficacy

The antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.

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